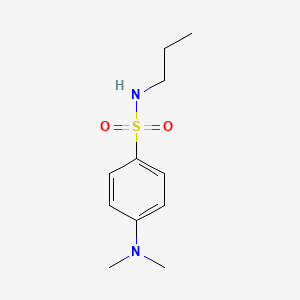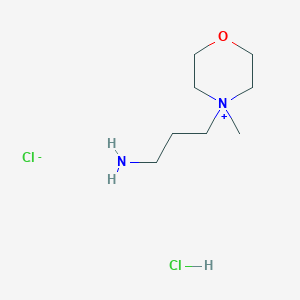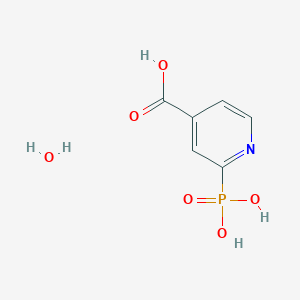![molecular formula C16H22OSi B15166860 Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- CAS No. 200120-09-8](/img/structure/B15166860.png)
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group attached to a naphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- typically involves the reaction of a naphthalene derivative with a silane reagent under controlled conditions. One common method includes the use of a platinum-catalyzed hydrosilylation reaction, where the naphthalene derivative is reacted with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
科学的研究の応用
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- has several applications in scientific research:
Biology: Potential use in the development of silane-based biomaterials for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance adhesion and durability.
作用機序
The mechanism by which Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable siloxane or silazane linkages. These interactions are crucial in applications such as surface modification and material enhancement.
類似化合物との比較
Similar Compounds
Silane, trimethyl-2-propenyl-: Similar in structure but lacks the naphthalene moiety.
Silane, dimethyldi-2-propenyl-: Contains two propenyl groups instead of one.
Uniqueness
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is unique due to the presence of the naphthalene derivative, which imparts distinct chemical properties and potential applications not found in simpler silane compounds. The naphthalene moiety enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
200120-09-8 |
|---|---|
分子式 |
C16H22OSi |
分子量 |
258.43 g/mol |
IUPAC名 |
trimethyl-[(2-prop-2-enyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C16H22OSi/c1-5-8-14-12-11-13-9-6-7-10-15(13)16(14)17-18(2,3)4/h5-7,9-10H,1,8,11-12H2,2-4H3 |
InChIキー |
ULUWXAJUPLHRMH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C(CCC2=CC=CC=C21)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
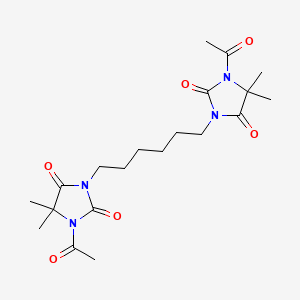
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
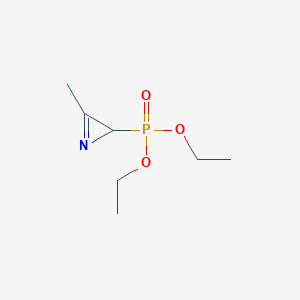
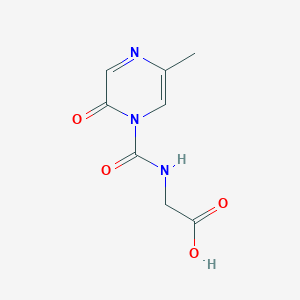
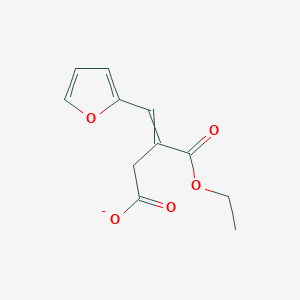
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
